

An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one and Its Isomers

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Compound of Interest

Compound Name: 2-Pentylidenecyclopentan-1-one

Cat. No.: B095093

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This technical guide provides a comprehensive overview of **2-pentylidenecyclopentan-1-one** and its key isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the structural formulas, physicochemical properties, and synthetic methodologies, presenting quantitative data in structured tables and outlining experimental protocols.

Structural Formulas and Isomerism

2-Pentylidenecyclopentan-1-one is an α,β -unsaturated ketone with the molecular formula $C_{10}H_{16}O$. The core structure consists of a cyclopentanone ring with a pentylidene group attached to the second carbon. The presence of the exocyclic double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. Furthermore, positional isomers exist where the pentyl group is attached to the cyclopentanone ring in different configurations.

The most common and synthetically relevant isomers include:

- **2-Pentylidenecyclopentan-1-one:** Exists as (E) and (Z) geometric isomers. The (E) isomer is generally the more stable and predominant product in many synthetic routes.
- 2-Pentyl-2-cyclopenten-1-one: A positional isomer where the double bond is endocyclic.
- 2-Pentylcyclopentan-1-one: The saturated analog, which does not possess a double bond in the ring or the side chain.^[1]

Physicochemical Properties of Isomers

The physicochemical properties of these isomers vary based on their structural differences.

The following table summarizes the available quantitative data for easy comparison.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
(E)-2-Pentylidenecyclopentan-1-one	16424-35-4	C ₁₀ H ₁₆ O	152.24	No data available	No data available	No data available
2-Pentyl-2-cyclopenten-1-one	25564-22-1	C ₁₀ H ₁₆ O	152.23	114-116 (at 15 mmHg) [2][3][4]	0.921 (at 25 °C)[2][3]	1.473[2][3][4]
2-Pentylcyclopentan-1-one	4819-67-4	C ₁₀ H ₁₈ O	154.25	216-217 (at 760 mmHg)[5]	No data available	No data available

Experimental Protocols: Synthesis of 2-Pentylidenecyclopentan-1-one

The most common method for the synthesis of **2-pentylidenecyclopentan-1-one** is the base-catalyzed aldol condensation of cyclopentanone and valeraldehyde.[6]

Materials and Equipment

- Cyclopentanone
- Valeraldehyde
- Sodium hydroxide (or other suitable base)
- Solvent (e.g., methanol, ethanol, or m-xylene)[6]

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus
- Standard laboratory glassware

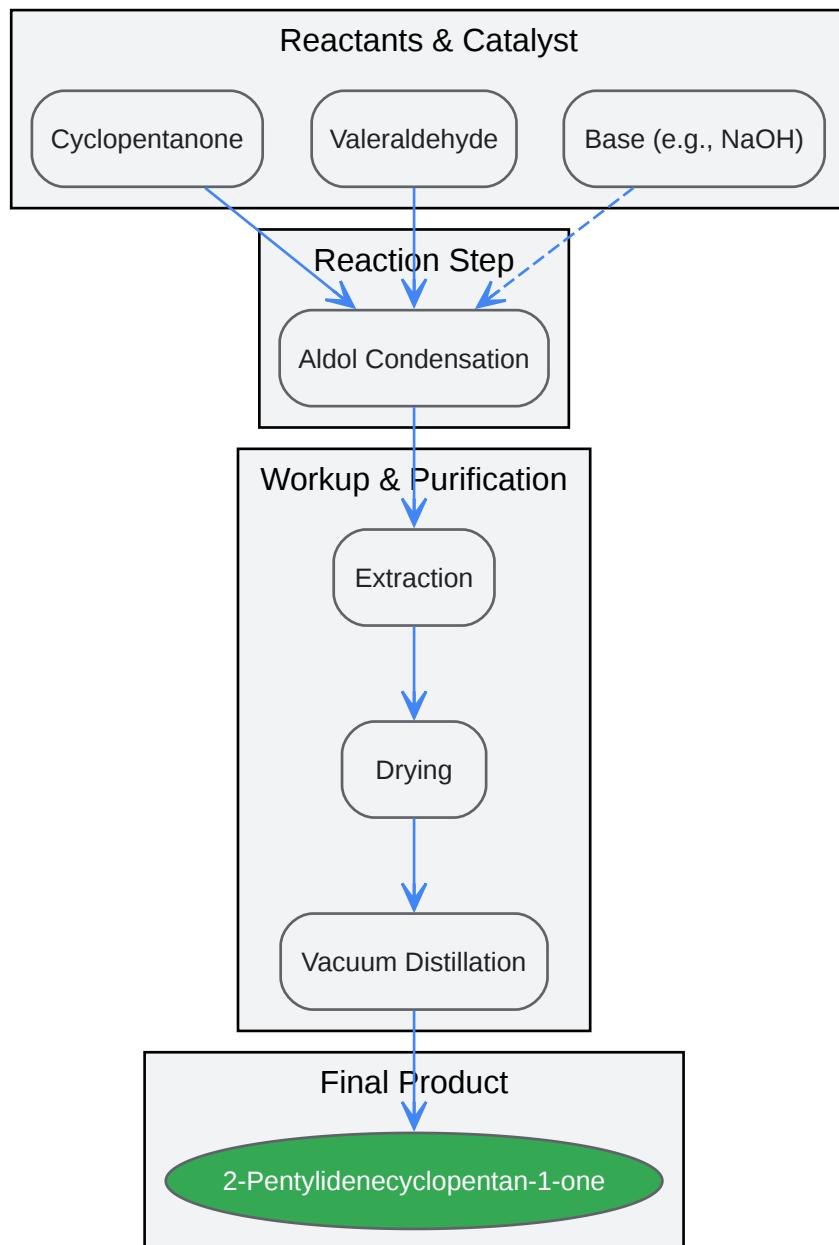
General Procedure for Aldol Condensation

- Reaction Setup: A solution of sodium hydroxide in methanol (e.g., 10%) is prepared.[\[7\]](#) In a round-bottom flask equipped with a magnetic stirrer, cyclopentanone and the solvent are added.
- Addition of Reactants: The sodium hydroxide solution is added dropwise to the mixture of cyclopentanone and solvent. Subsequently, valeraldehyde is added dropwise to the reaction mixture. To optimize the yield of the cross-condensation product, an excess of cyclopentanone is often used.[\[6\]](#)
- Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically ranging from a few hours to overnight.[\[6\]](#)[\[7\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.

- Characterization: The crude product is purified by vacuum distillation to yield **2-pentylidenecyclopentan-1-one**. The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **2-pentylidenecyclopentan-1-one** via aldol condensation.



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